N1-(2,6-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide
Description
N1-(2,6-Dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide is a substituted oxalamide derivative characterized by a 2,6-dimethylphenyl group on one amide nitrogen and a 1-hydroxybutan-2-yl group on the other. Oxalamides are known for their diverse applications, including pharmaceutical intermediates and flavoring agents, depending on their substituents.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-N'-(1-hydroxybutan-2-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-4-11(8-17)15-13(18)14(19)16-12-9(2)6-5-7-10(12)3/h5-7,11,17H,4,8H2,1-3H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWXXCMATCXSEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=C(C=CC=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,6-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide typically involves the reaction of 2,6-dimethylaniline with oxalyl chloride to form an intermediate, which is then reacted with 1-hydroxybutan-2-amine. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2,6-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
N1-(2,6-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2,6-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural differences among oxalamide derivatives lie in their substituents, which dictate physical properties and biological interactions. Below is a comparative analysis with compounds from the evidence:
Key Observations :
- The hydroxyl group in the target compound may facilitate hydrogen bonding with solvents or biological targets, contrasting with nitro or methoxy groups in analogs, which prioritize electron-withdrawing or donating effects .
Thermodynamic and Solubility Properties
Evidence from thermodynamic studies (ΔH° and ΔS° values) highlights how substituents influence hydrogen bonding (HB) and solvent interactions:
- N1,N2-bis(2-nitrophenyl)oxalamide : Exhibits a partial HB scheme due to competing intramolecular interactions between nitro and carbonyl groups (ΔH° = +28.5 kJ/mol, ΔS° = +95 J/mol·K).
- Ethyl N-phenyloxalamate : Lacks intramolecular HB with the o-carbonyl moiety, leading to higher ΔH° (+32.1 kJ/mol) and ΔS° (+112 J/mol·K), indicative of greater solvent disordering.
- Compound 3 (unnamed oxalamide) : Features a three-centered HB network, stronger than N1,N2-bis(2-nitrophenyl)oxalamide, with ΔH° and ΔS° values suggesting enhanced stability in solution.
Implications for the Target Compound :
The hydroxyl group in the 1-hydroxybutan-2-yl chain likely supports a three-centered HB scheme similar to compound 3, improving solubility in protic solvents. However, steric effects from the 2,6-dimethylphenyl group may reduce the entropy of solvation compared to less hindered analogs .
Key Findings :
- Hydrolysis of the oxalamide bond is a common pathway, with subsequent oxidation of substituents (e.g., alkyl chains or aromatic rings). The target compound’s hydroxyl group may undergo glucuronidation , enhancing excretion .
- NOEL Values: Structurally similar oxalamides exhibit NOELs ranging from 8–100 mg/kg bw/day.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
